molecular formula C10H8ClNO3S B2540247 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione CAS No. 338421-44-6

4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione

Cat. No.: B2540247
CAS No.: 338421-44-6
M. Wt: 257.69
InChI Key: VSTPUZJQUPYSRB-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione is a heterocyclic compound that contains a thiazine ring

Scientific Research Applications

4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Chlorophenyl derivatives: Compounds with similar phenyl ring substitutions.

    Thiazine derivatives: Other compounds containing the thiazine ring structure.

Uniqueness: 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione is unique due to the combination of the 2-chlorophenyl group and the thiazine ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(2-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTPUZJQUPYSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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